Ethyl 2-bromothiazole-4-carboxylate
Overview
Description
Ethyl 2-bromothiazole-4-carboxylate is an organic compound with the molecular formula C6H6BrNO2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 2-bromothiazole-4-carboxylate is an organic compound that has been identified as a potential inhibitor of corrosion on metal surfaces . The primary target of this compound is the metal surface, specifically copper, where it acts to prevent or reduce corrosion .
Mode of Action
The compound interacts with its target (the metal surface) through a process known as adsorption . This involves the compound forming a film layer on the surface of the copper, which acts as a barrier to prevent or reduce corrosion . The presence of a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms in the compound contributes to the creation of this protective film layer .
Pharmacokinetics
The compound is known to have high gi absorption and is bbb permeant . It is also identified as a CYP1A2 inhibitor . The compound’s lipophilicity (Log Po/w) is 2.22 (iLOGP) and 2.53 (XLOGP3) , which may impact its bioavailability.
Result of Action
The primary result of the action of this compound is the prevention or reduction of corrosion on metal surfaces . By forming a protective film layer on the surface of the copper, the compound helps to maintain the integrity of the metal and extend its lifespan .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to avoid decomposition due to light and moisture . Additionally, the compound’s effectiveness as a corrosion inhibitor may be affected by the temperature and pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromothiazole-4-carboxylate can be synthesized through the bromination of ethyl thiazole-4-carboxylate. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the thiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, to form a variety of substituted thiazole derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Thiazole sulfoxides and sulfones.
Reduction Reactions: Thiazolidine derivatives .
Scientific Research Applications
Ethyl 2-bromothiazole-4-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-bromothiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chlorothiazole-4-carboxylate: Similar in structure but with a chlorine atom instead of bromine.
Ethyl 2-fluorothiazole-4-carboxylate:
Ethyl 2-iodothiazole-4-carboxylate: The presence of an iodine atom imparts unique reactivity, making it suitable for specific synthetic applications.
This compound is unique due to the specific reactivity of the bromine atom, which allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHISCQPKKGDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326608 | |
Record name | Ethyl 2-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-77-9 | |
Record name | Ethyl 2-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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